4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
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Description
4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H29N3O4S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Application
Benzenesulfonamide derivatives, particularly those modified with specific functional groups, have shown potential in photodynamic therapy, a treatment method for cancer. For instance, compounds with benzenesulfonamide moieties have been synthesized and characterized for their photophysical and photochemical properties, which are crucial for Type II photosensitizers used in treating cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for such applications (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Conformation and Assembly
Research into the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids reveals the impact of structural modifications on the molecular conformation and crystal packing. The inclusion of additional methylene groups between the CH3 branch and the alkoxy O atom can significantly affect the crystallographic symmetry, independent molecule number, and crystal packing, demonstrating the compound's potential in materials science and molecular engineering (de Castro et al., 2013).
Neuroprotection and Vasospasm Prevention
Benzenesulfonamide derivatives have been studied for their neuroprotective effects, particularly in preventing cerebral vasospasm following subarachnoid hemorrhage, a condition that can lead to significant morbidity and mortality. Oral treatment with endothelin receptor antagonists based on benzenesulfonamide structures has been shown to decrease the magnitude of arterial constriction, suggesting their potential use in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Anticancer Activity
Synthesis and bioactivity studies on new benzenesulfonamide derivatives have been conducted, showing that certain sulfonamides exhibit cytotoxic activities and strong inhibition against human cytosolic isoforms of carbonic anhydrase, an enzyme involved in various physiological and pathological processes. This suggests their potential application in anticancer therapy (Gul et al., 2016).
Antimicrobial and Antifungal Activity
Research into benzensulfonamides bearing the 1,3,4-oxadiazole moiety has explored their antimicrobial and antifungal activities. These studies have shown that certain derivatives display significant activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
properties
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-23-12-14-24(15-13-23)21(17-4-6-18(27-2)7-5-17)16-22-29(25,26)20-10-8-19(28-3)9-11-20/h4-11,21-22H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEDHJVPFCRMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide |
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